

Javanicin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Javanicin C**, a naphthoquinone with notable antimicrobial properties. This document consolidates key identifiers, physicochemical properties, biological activities, and experimental methodologies to support ongoing research and drug development efforts.

Core Identifiers and Chemical Properties

Javanicin C is a well-characterized natural product. Its fundamental identifiers and chemical properties are summarized below for precise documentation and research purposes.



Identifier	Value	Source
CAS Number	476-45-9	[1][2][3]
Molecular Formula	C15H14O6	[1][2][3]
Molecular Weight	290.27 g/mol	[1]
IUPAC Name	5,8-dihydroxy-2-methoxy-6- methyl-7-(2- oxopropyl)naphthalene-1,4- dione	[4]
InChI	InChI=1S/C15H14O6/c1-6(16)4-8-7(2)13(18)11-9(17)5-10(21-3)15(20)12(11)14(8)19/h5,18-19H,4H2,1-3H3	[5]
InChIKey	UHPMCKVQTMMPCG- UHFFFAOYSA-N	[5]
Canonical SMILES	CC1=C(C(=C2C(=C1O)C(=O) C=C(C2=O)OC)O)CC(=O)C	[5]
PubChem CID	10149	[5]

Physical Property	Value	Source
Appearance	Red crystals with a coppery luster from ethanol	[3]
Melting Point	208 °C (decomposes)	[1]
Solubility	Soluble in DMSO and alkalis	[3][4]
Storage	Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place.	[4]



Biological Activity and Mechanism of Action

Javanicin C has demonstrated significant antimicrobial activity, particularly against bacteria and fungi.

Antibacterial Activity

Javanicin C exhibits potent antibacterial activity, most notably against Pseudomonas species, which are recognized as opportunistic human and plant pathogens. It has shown efficacy against Pseudomonas aeruginosa and Pseudomonas fluorescens with Minimum Inhibitory Concentration (MIC) values of 2 μ g/mL.[6] This is particularly significant given the increasing resistance of Pseudomonas species to existing antibiotics.

Antifungal Activity

Javanicin C also possesses antifungal properties. It is active against the human pathogen Cryptococcus neoformans.[7] The mechanism of its antifungal action is believed to be multifaceted, primarily targeting cellular metabolism.

Mechanism of Action

The primary mechanism of action of **Javanicin C** involves the inhibition of key metabolic enzymes. It has been shown to inhibit the anaerobic decarboxylation of pyruvate, a critical step in energy metabolism, by interfering with the coenzyme thiamine pyrophosphate.[5] This inhibition of pyruvate decarboxylase disrupts the normal metabolic flux. Furthermore, proteomics studies on C. neoformans treated with a recombinant form of a peptide with the same name, javanicin, revealed that it interferes with carbohydrate metabolism and energy production, affecting the glycolysis pathway and mitochondrial respiration.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Javanicin C**'s antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Determination against Pseudomonas aeruginosa

This protocol is adapted from established broth microdilution methods.



- 1. Preparation of **Javanicin C** Stock Solution:
- Dissolve Javanicin C powder in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
- Further dilute the stock solution in Mueller-Hinton Broth (MHB) to achieve the desired starting concentration for the assay.
- 2. Preparation of Bacterial Inoculum:
- Culture Pseudomonas aeruginosa on a suitable agar plate overnight at 37°C.
- Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x
 10⁵ CFU/mL in the test wells.
- 3. Assay Procedure:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the Javanicin C working solution in MHB.
- · Add the prepared bacterial inoculum to each well.
- Include a positive control (bacteria in MHB without Javanicin C) and a negative control (MHB only).
- Incubate the plate at 37°C for 18-24 hours.
- 4. Interpretation of Results:
- The MIC is the lowest concentration of Javanicin C that completely inhibits visible bacterial growth.

Time-Kill Assay of Javanicin against Cryptococcus neoformans

This protocol outlines the procedure to assess the fungicidal activity of Javanicin over time.[8]



1. Preparation of Fungal Inoculum:

- Culture C. neoformans in a suitable broth medium (e.g., Sabouraud Dextrose Broth) at 30°C with shaking.
- Wash the cells with sterile phosphate-buffered saline (PBS) and adjust the cell density to approximately 1 x 10^6 CFU/mL in RPMI-1640 medium.

2. Assay Procedure:

- Prepare test tubes with RPMI-1640 medium containing Javanicin C at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
- Add the fungal inoculum to each tube.
- Include a control tube with the fungal inoculum but no **Javanicin C**.
- Incubate the tubes at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.
- Perform serial dilutions of the aliquots in sterile PBS and plate them on Sabouraud Dextrose Agar.
- Incubate the plates at 30°C for 48 hours and count the number of viable colonies (CFU/mL).
- 3. Data Analysis:
- Plot the log₁₀ CFU/mL against time for each Javanicin C concentration and the control. A
 ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.

Proteomic Analysis of Cryptococcus neoformans Treated with Javanicin

This protocol provides a framework for investigating the cellular protein expression changes in C. neoformans in response to Javanicin treatment.



1. Sample Preparation:

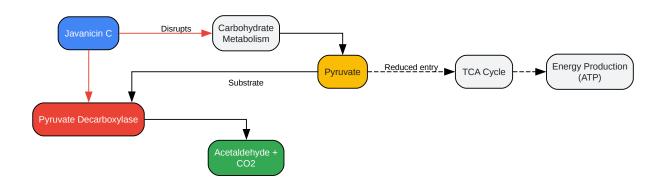
- Culture C. neoformans to mid-log phase and expose the cells to a treatment concentration of Javanicin (e.g., the MIC value) for a specified duration.
- Harvest the cells by centrifugation and wash them with PBS.
- Lyse the cells using a suitable method (e.g., bead beating in a lysis buffer containing protease inhibitors).
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein extract.
- 2. Protein Quantification and Digestion:
- Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
- Reduce the disulfide bonds in the proteins with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.
- Digest the proteins into peptides using trypsin overnight at 37°C.
- 3. Mass Spectrometry Analysis:
- Desalt the peptide samples using a C18 column.
- Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- 4. Data Analysis:
- Search the acquired MS/MS spectra against a C. neoformans protein database using a search algorithm (e.g., Mascot, Sequest).
- Perform protein identification and relative quantification to identify proteins that are differentially expressed between the Javanicin-treated and control samples.



 Conduct bioinformatics analysis (e.g., Gene Ontology enrichment, pathway analysis) to determine the biological processes and pathways affected by Javanicin treatment.

Signaling Pathway and Experimental Workflow Diagrams

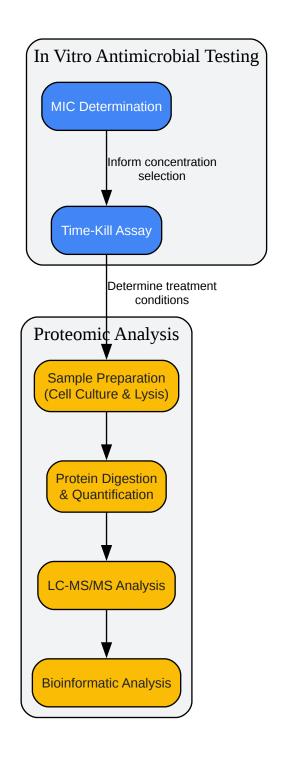
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for studying **Javanicin C**.



Click to download full resolution via product page

Caption: Proposed mechanism of action of Javanicin C.





Click to download full resolution via product page

Caption: General experimental workflow for **Javanicin C** research.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Five-hour minimal inhibitory concentration test of four antimicrobial agents for Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungicidal Activity of Recombinant Javanicin against Cryptococcus neoformans Is Associated with Intracellular Target(s) Involved in Carbohydrate and Energy Metabolic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. Five-Hour Minimal Inhibitory Concentration Test of Four Antimicrobial Agents for Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Javanicin C: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672811#javanicin-c-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com